5-Nitrocyclohex-1-enecarbaldehyde
Overview
Description
5-Nitrocyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C7H9NO3 It is characterized by a cyclohexene ring substituted with a nitro group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitrocyclohex-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the nitration of cyclohexene followed by oxidation to introduce the aldehyde group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of supported metal catalysts can facilitate the nitration and oxidation steps, leading to a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitrocyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Nitrocyclohex-1-ene carboxylic acid.
Reduction: 5-Aminocyclohex-1-enecarbaldehyde.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrocyclohex-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of dyes, polymers, and other materials with specific functional properties
Mechanism of Action
The mechanism of action of 5-Nitrocyclohex-1-enecarbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-enecarbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrocyclohexane-1-carbaldehyde: Saturated analog with different reactivity due to the absence of the double bond.
Nitrobenzaldehyde: Aromatic analog with different electronic properties and reactivity
Uniqueness
5-Nitrocyclohex-1-enecarbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
5-Nitrocyclohex-1-enecarbaldehyde is an organic compound characterized by a cyclohexene ring substituted with both a nitro group and an aldehyde group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9NO3
- CAS Number : 900186-75-6
- Structure : Contains a cyclohexene ring with a nitro and an aldehyde group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects:
- Reduction Pathway : The nitro group can be enzymatically reduced, producing nitroso and hydroxylamine intermediates that may bind covalently to DNA or proteins, potentially causing cytotoxic effects .
- Aldehyde Reactivity : The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, modulating their activity and possibly inhibiting their function.
Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects through the following mechanisms:
- Cytotoxic Intermediates : Upon reduction of the nitro group, toxic intermediates can form that bind to DNA, leading to cell death. This mechanism is observed in other nitro-containing antibiotics such as metronidazole .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial efficacy.
Anticancer Potential
The compound's ability to interact with cellular targets suggests potential anticancer applications:
- Selective Toxicity : The formation of reactive intermediates could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies .
- Research Studies : Various studies have demonstrated the anticancer activity of related nitro compounds, indicating that this compound could share similar properties .
Anti-inflammatory Effects
Emerging evidence suggests that nitrated compounds can modulate inflammatory responses:
- Nitro Fatty Acids : Related compounds have been shown to exhibit anti-inflammatory properties by interacting with signaling pathways involved in inflammation . The potential for this compound to influence such pathways warrants further investigation.
Case Studies and Research Findings
A review of recent literature highlights various studies exploring the biological activity of nitro compounds:
- Antimicrobial Efficacy : A study demonstrated that nitro derivatives exhibited significant antimicrobial activity against various pathogens, suggesting a similar potential for this compound .
- Anticancer Mechanisms : Research on related compounds has shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction .
- Inflammatory Response Modulation : Nitro fatty acids have been linked to the modulation of inflammatory pathways, indicating that this compound may also affect these processes .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro and aldehyde on cyclohexene | Antimicrobial, anticancer |
Nitrobenzaldehyde | Aromatic structure with nitro group | Antimicrobial |
5-Nitroimidazole | Nitro group on imidazole ring | Antimicrobial |
Properties
IUPAC Name |
5-nitrocyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h2,5,7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCLDQNMQFCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726956 | |
Record name | 5-Nitrocyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900186-75-6 | |
Record name | 5-Nitrocyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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